N-(4-Amino-2,5-diethoxyphenyl)benzamide chemical structure and properties
N-(4-Amino-2,5-diethoxyphenyl)benzamide chemical structure and properties
Introduction
N-(4-Amino-2,5-diethoxyphenyl)benzamide, a significant anilide compound, is a versatile chemical primarily utilized as an intermediate in the synthesis of dyes and pigments.[1] Widely known by synonyms such as Fast Blue BB Base and Azoic Diazo Component 20, it is a key precursor in producing vibrant, long-lasting azo dyes for textiles and other materials.[1][2][3] Its unique molecular structure, featuring a di-substituted benzene ring with both an amino and a benzamide group, makes it a valuable building block in organic synthesis.[1] Beyond the dye industry, it finds applications in diagnostic assays, histology, and hematology.[4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
The molecule consists of a central diethoxybenzene ring substituted with an amino group and a benzamide group. The systematic IUPAC name for this compound is N-(4-amino-2,5-diethoxyphenyl)benzamide.[5] It is an achiral molecule.[5]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | N-(4-amino-2,5-diethoxyphenyl)benzamide |
| CAS Number | 120-00-3[4] |
| Molecular Formula | C₁₇H₂₀N₂O₃[4][5] |
| Synonyms | 4′-Amino-2′,5′-diethoxybenzanilide, Azoic Diazo Component 20, Fast Blue BB Base, C.I. 37175[4] |
| InChI Key | CNXZLZNEIYFZGU-UHFFFAOYSA-N[4][5] |
| SMILES | CCOc1cc(NC(=O)c2ccccc2)c(OCC)cc1N[4][5] |
| EC Number | 204-363-8[4] |
| Beilstein/REAXYS | 3416889[4] |
Physicochemical Properties
N-(4-Amino-2,5-diethoxyphenyl)benzamide is typically a light yellow to brown crystalline powder. Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 300.35 g/mol [4][5] |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 98-100 °C[4] |
| Solubility | DMF:H₂O (9:1): 10 mg/mL (very slightly hazy, red to red-brown)[4] |
| Storage Temperature | Room Temperature[4] |
| Dye Content | ~95%[4] |
Synthesis and Manufacturing
Modern synthetic routes to N-(4-Amino-2,5-diethoxyphenyl)benzamide have been developed to be more streamlined and environmentally friendly compared to traditional methods that may use harsh nitrating agents.[1] A contemporary patented approach begins with 1,4-diethoxybenzene and proceeds through several key steps.
Experimental Protocol: General Synthesis Pathway
-
Bromination: The process starts with the bromination of 1,4-diethoxybenzene. This electrophilic aromatic substitution introduces a bromine atom onto the benzene ring, activating it for the subsequent step.
-
Nitration: The brominated intermediate is then nitrated to introduce a nitro group onto the ring. This is a critical step to later introduce the required amino group.
-
Amidation: A copper-catalyzed amidation reaction is performed to introduce the benzamide moiety. This step displaces the bromine atom with a benzamide group.
-
Reduction: Finally, the nitro group is reduced to an amino group, yielding the final product, N-(4-Amino-2,5-diethoxyphenyl)benzamide. This reduction is often carried out using standard reducing agents like catalytic hydrogenation.
This modern pathway is favored as it avoids the use of more aggressive nitrating agents directly on less-activated rings and offers a more controlled synthesis.[1]
Caption: A diagram illustrating the modern synthetic pathway for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
Applications and Uses
The primary application of this compound is in the chemical industry as a diazo component for creating azo dyes.[2] It is also utilized in various laboratory and diagnostic settings.
-
Dye Manufacturing: As "Azoic Diazo Component 20," it is a crucial intermediate for producing azo dyes with excellent lightfastness and washfastness properties, which are used on textiles like cotton, viscose, and silk.[1][2]
-
Histology and Hematology: In its diazotized salt form (Fast Blue BB salt), it is used as a staining agent in histology and hematology for enzyme localization.[4] For instance, it is a component in assays to detect viral and microbial infections.[6]
-
Analytical Chemistry: It is employed in analytical methods, including spectrophotometry, for the detection and quantification of various substances, such as cannabinoids in forensic screening tests.[2][7]
-
Organic Synthesis: Its structure makes it a versatile building block for creating more complex molecules in research and development.[1]
Caption: A logical diagram showing the main applications of N-(4-Amino-2,5-diethoxyphenyl)benzamide.
Biological Activity and Signaling Pathways
There is currently no significant body of research available in the public domain that details specific interactions of N-(4-Amino-2,5-diethoxyphenyl)benzamide with pharmacological signaling pathways or its use in drug development as a therapeutic agent. While other benzamide derivatives have been investigated for various biological activities, this particular compound's primary role in a biological context is as a tool for diagnostics and staining, rather than as a modulator of cellular signaling.[8][9][10] Its utility in detecting enzymes or other molecules is based on a chemical reaction that produces a colored product, not on a specific, high-affinity interaction with a biological receptor or enzyme active site in a therapeutic manner.[7]
Safety and Handling
N-(4-Amino-2,5-diethoxyphenyl)benzamide is classified as an irritant. Proper safety precautions should be taken when handling this chemical.
Table 3: Hazard and Safety Information
| Category | Information |
|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning[4] |
| Hazard Statements | H315: Causes skin irritation[4] |
| Precautionary Statements | P302 + P352: IF ON SKIN: Wash with plenty of soap and water[4] |
| Storage Class | 11: Combustible Solids[4] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[4] |
It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment to avoid skin and eye contact. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.[1]
References
- 1. N-(4-Amino-2,5-diethoxyphenyl)benzamide|Fast Blue BB Base [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Benzamido-2 5-diethoxyaniline | Fast Blue BB Base | [jayfinechem.com]
- 4. N-(4-Amino-2,5-diethoxyphenyl)benzamide 120-00-3 [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
